Product packaging for prostaglandin D2 methyl ester(Cat. No.:CAS No. 49852-81-5)

prostaglandin D2 methyl ester

Cat. No.: B045206
CAS No.: 49852-81-5
M. Wt: 366.5 g/mol
InChI Key: WNBMQMMGBBWUOZ-BYNKDMOPSA-N
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Description

Prostaglandin D2 methyl ester is a potent, cell-permeable synthetic analog of the endogenous lipid mediator Prostaglandin D2 (PGD2). This methyl ester derivative offers enhanced membrane permeability and stability, making it a valuable tool for elucidating the complex roles of PGD2 in physiological and pathophysiological processes. Its primary research applications center on its dual-receptor activity, acting as a potent agonist for both the DP1 (D-type prostanoid) receptor and the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O5 B045206 prostaglandin D2 methyl ester CAS No. 49852-81-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-19,22-23H,3-4,6-7,9-12,15H2,1-2H3/b8-5-,14-13+/t16-,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBMQMMGBBWUOZ-BYNKDMOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49852-81-5
Record name Prostaglandin D2 methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049852815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Chemical Synthesis and Derivatization Methodologies for Research Applications

Strategies for the Total Synthesis of Prostaglandin (B15479496) D2 Methyl Ester

The total synthesis of prostaglandin D2 methyl ester has been an area of active research, with various strategies developed to construct its complex molecular architecture. One notable approach achieved a short and efficient total synthesis of (±)-prostaglandin D2 methyl ester. researchgate.netrsc.org This synthesis commenced with the reduction of a lactone intermediate using di-isobutylaluminium hydride to yield the corresponding lactol. rsc.org Subsequent steps focused on the careful conversion of the lactol into a 9α-silyloxyprostanoid, a process optimized to minimize the migration of the silyl (B83357) group. researchgate.netrsc.org

Oxidation of the 9α-silyloxyprostanoid afforded the corresponding ketone. rsc.org A significant challenge in this synthesis was the cleavage of the sterically hindered siloxy-group at the C-9 position, which proved resistant to standard deprotection reagents. researchgate.netrsc.org A novel method was developed to overcome this obstacle, employing aqueous hydrofluoric acid (HF) in acetonitrile (B52724) for the deprotection step. researchgate.netrsc.org This reagent's high 'silicophilicity' and low acidity make it ideal for cleaving silyl ethers under mildly acidic conditions. rsc.org This final deprotection step yielded both (±)-prostaglandin D2 methyl ester and its (±)-15-epi-prostaglandin D2 methyl ester isomer. researchgate.netrsc.org

Another synthetic route utilized a norbornanone derivative, which upon peracid oxidation, yielded a mixture of lactones. researchgate.net The desired lactone was then converted to an alcohol intermediate, which was subsequently transformed into (±)-prostaglandin D2 methyl ester through oxidation and deprotection with HF in acetonitrile. researchgate.net

Enantioselective Synthetic Approaches for Prostaglandin D2 Metabolite Methyl Esters (e.g., Tricyclic-PGDM Methyl Ester)

The synthesis of metabolites of PGD2, such as the tricyclic-PGDM methyl ester, presents additional stereochemical challenges due to the presence of multiple contiguous stereocenters. nih.gov Researchers have developed concise and stereoselective total syntheses to access these complex molecules. One such synthesis of the racemic form of tricyclic-PGDM methyl ester was accomplished in eight steps from a readily available cyclopentene-diol derivative. nih.govnih.gov This route was notable for producing a significant quantity (75 mg) of the material, which was previously in short supply for clinical assays. purdue.edu

Transition metal catalysis has been instrumental in the efficient synthesis of prostaglandin esters, particularly the tricyclic-PGDM methyl ester. nih.gov A concise synthesis of this metabolite utilized three key transition metal-catalyzed transformations involving nickel (Ni), palladium (Pd), and ruthenium (Ru) to construct strategic carbon-carbon bonds and key ring systems. nih.gov

The key steps in this synthesis included:

A nickel-catalyzed Ueno-Stork-type dicarbofunctionalization to generate two consecutive stereocenters. nih.govnih.gov This reaction offers a greener and non-toxic alternative to traditional methods that use organotin species. purdue.edu

A palladium-catalyzed carbonylative spirolactonization to build the core oxaspirolactone. nih.govnih.gov

A Z-selective cross-metathesis to introduce the challenging (Z)-3-butenoate side chain. nih.govnih.gov

This catalysis-enabled approach provided a scalable route to the tricyclic-PGDM methyl ester. purdue.edu The application of these transition metal-catalyzed reactions has been generalized to other substrates, demonstrating their broad utility. purdue.edu

Key Transition Metal-Catalyzed Reactions in Tricyclic-PGDM Methyl Ester Synthesis
Reaction TypeMetal CatalystKey TransformationReference
Ueno-Stork-type dicarbofunctionalizationNickel (Ni)Formation of two consecutive stereocenters nih.govnih.govpurdue.edu
Carbonylative spirolactonizationPalladium (Pd)Construction of the oxaspirolactone core nih.govnih.gov
Z-selective cross metathesisRuthenium (Ru)Introduction of the (Z)-3-butenoate side chain nih.gov

Photoredox catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including prostaglandin esters. nih.gov A regio- and stereoselective photoredox-catalyzed cyclization of alkene-substituted β-ketoesters has been developed for the synthesis of polyfunctionalized cyclopentanones, which are key intermediates in prostaglandin synthesis. nih.govfigshare.com

Components of Photoredox-Catalyzed Cyclization for Tricyclic-PGDM Methyl Ester Synthesis
ComponentRoleReference
2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzTPN)Photocatalyst nih.govresearchgate.net
2,4,6-triisopropyl-thiophenolCo-catalyst nih.govresearchgate.net
Blue LED lightLight source for catalysis nih.govresearchgate.net

Radiochemical Synthesis of Labeled this compound for Tracer Studies (e.g., 11C-labeling)

For in vivo imaging techniques such as Positron Emission Tomography (PET), radiolabeled tracers are essential. The synthesis of ¹¹C-labeled this compound has been developed for such applications. researchgate.net The radiosynthesis involves the esterification of the prostaglandin's carboxylate anion with [¹¹C]methyl iodide as the alkylating agent. researchgate.net To minimize base-catalyzed degradation of the prostaglandin, the carboxylate anion is generated in situ using tetramethylpiperidine. researchgate.net

This method provides a radiochemical yield of 70%, including purification, with a total synthesis time of 20-25 minutes from the end of the [¹¹C]methyl iodide synthesis. researchgate.net The ¹¹C radionuclide is typically produced via the ¹⁴N(p,α)¹¹C nuclear reaction and is then used to synthesize [¹¹C]methyl iodide. acs.org The "gas phase" method for producing [¹¹C]methyl iodide is advantageous as it can achieve very high specific activities. semanticscholar.org

Post-Column Derivatization Techniques for Enhanced Analytical Specificity

For the analysis of prostaglandins (B1171923) by High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS), post-column derivatization can be employed to enhance sensitivity and specificity. nih.gov One such technique involves the derivatization of prostaglandins with trimethylanilinium hydroxide (B78521) (TMAH) to form their methyl esters after chromatographic separation. nih.gov

This post-column derivatization has been shown to increase the ion current by a factor of 3-6 for many prostaglandin compounds, leading to improved detection limits. nih.gov The thermospray spectra of the resulting methyl ester derivatives are nearly identical to those of the free acids, with the mass-to-charge ratio of the ions incremented by 14 daltons due to the addition of the methyl group. nih.gov This derivatization of the carboxylic acid group is complete under thermospray conditions and does not compromise the operation of the MS interface. nih.gov

Receptor Binding and Molecular Interaction Studies

Binding Affinities and Selectivities of Prostaglandin (B15479496) D2 Methyl Ester for D-Prostanoid Receptors (DP1 and CRTH2/DP2)

Prostaglandin D2 methyl ester demonstrates the ability to bind to both human and mouse D-prostanoid receptors, namely DP1 (also known as PTGDR) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also designated as DP2 (or PTGDR2). medchemexpress.comnih.gov However, its affinity for these receptors is notably lower than that of its active form, PGD2. Research indicates that the methyl ester form has a 5- to 10-fold lower affinity for these receptors compared to PGD2. nbs-bio.combioscience.co.uk

The binding affinities, often expressed as the inhibitor constant (Kᵢ), quantify the concentration of the ligand required to occupy 50% of the receptors. Studies have determined the Kᵢ values of PGD2 methyl ester for both human and mouse receptor subtypes. medchemexpress.comnih.gov For human receptors, PGD2 methyl ester binds to CRTH2/DP2 with a Kᵢ of 460 nM and to DP1 with a Kᵢ of 270 nM. medchemexpress.comnih.gov In comparison, the binding affinities for the corresponding mouse receptors were 160 nM for mCRTH2 and 175 nM for mDP. medchemexpress.com

Binding Affinities (Kᵢ) of this compound for Human and Mouse D-Prostanoid Receptors

ReceptorSpeciesBinding Affinity (Kᵢ) in nMReference
CRTH2/DP2Human460 medchemexpress.comnih.gov
DP1Human270 medchemexpress.comnih.gov
mCRTH2Mouse160 medchemexpress.com
mDPMouse175 medchemexpress.com

Competitive Ligand-Receptor Binding Kinetics of this compound and its Active Form

The interaction of PGD2 methyl ester with its receptors is studied using competitive binding assays, which help to understand the dynamics of ligand-receptor interactions in the presence of competing molecules. In these assays, the binding of a radiolabeled ligand, such as [³H]PGD2, is measured in the presence of varying concentrations of an unlabeled competitor, like PGD2 methyl ester or PGD2 itself. nih.gov

PGD2 methyl ester acts as a competitive ligand at both DP1 and CRTH2/DP2 receptors. This means it directly competes with the endogenous ligand, PGD2, for the same binding site on the receptor. The lower binding affinity of the methyl ester compared to PGD2 suggests that it has a faster dissociation rate (k_off) or a slower association rate (k_on), or a combination of both, although specific kinetic rate constants are not extensively detailed in the available literature. nbs-bio.combioscience.co.uk The active form, PGD2, consistently demonstrates higher affinity, meaning it can more effectively displace the methyl ester from the receptor binding pocket. nih.gov

The principles of competitive ligand-receptor binding kinetics are fundamental to understanding how a prodrug like PGD2 methyl ester functions. frontiersin.org Once administered, it must be converted to its active form, PGD2, to bind with high affinity and effectively activate the receptor signaling pathways. The study of these kinetics is crucial for drug discovery and for interpreting the pharmacological activity of receptor ligands. bmglabtech.com

Structural Elucidation of Prostanoid Receptor Activation by Prostaglandin D2 and Related Ligands

The activation of prostanoid receptors like DP1 and CRTH2/DP2 is a complex process involving precise molecular interactions between the ligand and the receptor. pnas.org Recent advancements in structural biology, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided significant insights into how PGD2 and other ligands bind to and activate these receptors. nih.govpnas.orgoatext.com

The CRTH2/DP2 receptor, a key target in inflammatory diseases, has been structurally characterized. Crystal structures of CRTH2 bound to antagonist molecules reveal a semi-occluded binding pocket covered by the receptor's N-terminus. nih.gov This structure suggests a potential entry point for the endogenous ligand, PGD2, which is facilitated by an attraction between opposite charges. nih.gov

More recently, a cryo-EM structure of the DP2 receptor in an active state, bound to its endogenous ligand PGD2 and coupled to a G-protein, has been revealed. pnas.org This structure shows a distinct binding pose for PGD2 within the receptor, providing critical insights into the molecular basis of receptor activation and G-protein coupling. pnas.org

Furthermore, site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues within the CRTH2/DP2 receptor that are crucial for ligand binding and selectivity. nih.govsemanticscholar.org For instance, residues such as His-106 in transmembrane domain III, Arg-178 in the second extracellular loop, Lys-209 in transmembrane domain V, and Glu-268 in transmembrane domain VI have been shown to be important for PGD2 binding. nih.gov Altering these residues can decrease binding affinity for PGD2 while sometimes having little effect on the binding of other ligands like indomethacin, highlighting their role in defining ligand specificity. nih.govsemanticscholar.org Collectively, these structural and mutagenesis studies are unraveling the detailed mechanisms of prostanoid receptor activation, paving the way for the rational design of new therapeutic agents. pnas.orgoatext.com

Intracellular Signaling Cascades Elicited by Prostaglandin D2 Methyl Ester Activation

G-Protein Coupled Receptor (GPCR) Signaling Pathways (Gs and Gi Protein Coupling)

Prostaglandin (B15479496) D2 methyl ester exerts its biological effects by interacting with two primary G-protein coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. researchgate.netnih.goversnet.org These receptors are coupled to different G proteins, leading to distinct downstream signaling cascades.

The DP1 receptor is predominantly coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. smpdb.calife-science-alliance.org Activation of the DP1 receptor by PGD2 or its agonists leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. smpdb.ca

In contrast, the CRTH2 (DP2) receptor is coupled to the Gi alpha subunit (Gαi) . nih.govlife-science-alliance.orgresearchgate.net The interaction of PGD2 methyl ester with the CRTH2 receptor results in the inhibition of adenylyl cyclase and the activation of other signaling pathways, such as those involving phospholipase C and intracellular calcium mobilization. nih.govresearchgate.net The differential coupling of DP1 and CRTH2 receptors to Gs and Gi proteins, respectively, allows PGD2 and its analogs to elicit a wide range of, and sometimes opposing, cellular responses.

ReceptorG-Protein CouplingPrimary Effector
DP1 GsAdenylyl Cyclase (Activation)
CRTH2 (DP2) GiAdenylyl Cyclase (Inhibition), Phospholipase C

Modulation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Levels and Downstream Kinase Activation (PKA)

The binding of Prostaglandin D2 methyl ester to its receptors directly influences intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger.

Activation of the DP1 receptor , through its coupling with Gs proteins, stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cAMP. smpdb.canih.govembopress.org This elevation in cAMP levels subsequently activates Protein Kinase A (PKA) . smpdb.canih.govembopress.org PKA, a serine/threonine kinase, then phosphorylates a variety of downstream target proteins, thereby regulating numerous cellular processes. For instance, the PGD2-DP1-cAMP-PKA signaling axis has been shown to be involved in the nuclear translocation of the transcription factor SOX9, a crucial step in Sertoli cell differentiation. embopress.orgnih.govresearchgate.net

Conversely, activation of the CRTH2 (DP2) receptor , via its Gi protein coupling, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. life-science-alliance.org This opposing effect on cAMP levels highlights the dual nature of PGD2 signaling, where the cellular response is determined by the relative expression and activation of DP1 and CRTH2 receptors.

Regulation of the Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR Pathway

The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that governs cell growth, proliferation, survival, and metabolism. nih.govnih.govfrontiersin.org Research indicates that Prostaglandin D2 and its analogs can modulate this pathway, often in a receptor-specific manner.

Activation of the CRTH2 (DP2) receptor has been linked to the activation of the PI3K/AKT signaling pathway. researchgate.net This activation can lead to downstream effects such as the induction of heme oxygenase-1 (HO-1) expression, which plays a role in cellular defense against oxidative stress. researchgate.net The mTOR signaling pathway, a key downstream effector of PI3K/AKT, is also implicated. researchgate.net The PI3K/AKT/mTOR cascade involves a series of phosphorylation events, where activated PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates AKT. nih.govnih.gov Activated AKT can then phosphorylate and regulate a host of downstream targets, including the mTOR complex 1 (mTORC1). nih.govnih.gov

While the direct effects of PGD2 methyl ester on the PI3K/AKT/mTOR pathway are still being fully elucidated, the established link between CRTH2 activation and PI3K/AKT suggests a significant role for this pathway in mediating the cellular responses to PGD2 analogs.

Intracellular Calcium Mobilization Mechanisms

This compound can induce a rapid increase in intracellular calcium concentration ([Ca2+]i), a key event in many cellular activation processes. This effect is primarily mediated through the CRTH2 (DP2) receptor . researchgate.netnih.govresearchgate.net

Upon binding of PGD2 or its agonists to the CRTH2 receptor, the associated Gi protein is activated. nih.govresearchgate.net This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. acs.org This mobilization of intracellular calcium is a critical signaling event that can lead to various cellular responses, including cell migration and the release of inflammatory mediators. researchgate.nettandfonline.com Studies have shown that selective CRTH2 agonists can induce a dose-dependent increase in cytosolic calcium flux. researchgate.net

In contrast, signaling through the DP1 receptor is not typically associated with direct calcium mobilization, but rather with the cAMP pathway. nih.gov However, some studies suggest potential cross-talk between these pathways.

Interactions with Nuclear Receptors (e.g., PPARγ) and Gene Expression Modulation

Beyond its effects on cell surface receptors, metabolites of Prostaglandin D2 can act as ligands for nuclear receptors, thereby directly influencing gene expression. physiology.org A key nuclear receptor implicated in PGD2 signaling is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) . nih.govnih.govresearchgate.net

Certain downstream metabolites of PGD2, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), are potent endogenous ligands for PPARγ. nih.govnih.gov PPARγ is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR). physiology.org This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the regulation of their transcription. physiology.org

Metabolic Transformation and Bioavailability in Experimental Models

Hydrolytic Conversion of Prostaglandin (B15479496) D2 Methyl Ester to Prostaglandin D2 in Biological Systems

Prostaglandin D2 (PGD2) methyl ester is a prodrug form of PGD2, meaning it is a precursor that is converted into the active form within the body. medchemexpress.com This conversion is a critical step for its biological activity. The primary mechanism for this transformation is hydrolysis, a chemical reaction in which a water molecule breaks one or more chemical bonds. In biological systems, this process is often facilitated by enzymes.

The esterification of prostaglandin analogues, including the formation of a methyl ester, is a common strategy to enhance their permeability across cell membranes. researchgate.net Once inside the cell or in certain biological fluids, these ester prodrugs are hydrolyzed by esterases back to their active acidic forms. researchgate.net The enhanced lipid solubility of the methyl ester form facilitates its passage through the lipid bilayers of cell membranes. scbt.com

Enzymatic Activities Involved in Ester Hydrolysis in Biological Matrices (e.g., Plasma, Brain Homogenate)

The hydrolysis of prostaglandin esters is carried out by a class of enzymes known as carboxylesterases (CES). msstate.edu These enzymes are serine hydrolases that play a crucial role in the metabolism of various ester-containing compounds, both endogenous and xenobiotic. oup.comacs.org

In biological matrices such as plasma and brain homogenates, specific CES isoforms are responsible for the conversion of PGD2 methyl ester to PGD2. While the direct hydrolysis of PGD2 methyl ester by specific enzymes in plasma and brain homogenates is not extensively detailed in the provided results, the general role of carboxylesterases in hydrolyzing prostaglandin esters is well-established. For instance, human CES1 and CES2 have been shown to efficiently hydrolyze prostaglandin glyceryl esters. nih.gov Given that PGD2 methyl ester is structurally similar, it is highly probable that these or similar esterases are involved in its hydrolysis in various tissues. The brain, in particular, contains esterases capable of such conversions, as evidenced by studies on other prostaglandin esters.

Enhanced Passive Diffusion and Cellular Permeability Facilitated by Esterification

The conversion of prostaglandins (B1171923) into their methyl ester derivatives is a deliberate strategy to improve their ability to cross cell membranes. researchgate.netscbt.com Prostaglandins in their natural acidic form are generally less lipid-soluble, which can limit their passive diffusion across the lipid-rich barriers of cells. By adding a methyl ester group, the polarity of the molecule is reduced, thereby increasing its lipophilicity.

This enhanced lipid solubility allows the prostaglandin methyl ester to more readily diffuse through the cell membrane. scbt.com This principle is fundamental in drug design, where ester prodrugs are frequently used to improve the bioavailability of a parent compound. researchgate.net Once inside the cell, the ester is cleaved, releasing the active prostaglandin to exert its biological effects. This mechanism is particularly important for targeting intracellular receptors or enzymatic pathways. The semipermeable nature of biological barriers like the blood-brain barrier allows for the passage of small, lipid-soluble molecules, a characteristic that is enhanced by esterification. rsc.org

Prostaglandin D2 Methyl Ester as a Delivery System for Central Nervous System Research

The central nervous system (CNS) is protected by the blood-brain barrier (BBB), a highly selective semipermeable border that prevents many substances from entering the brain. This presents a significant challenge for delivering therapeutic agents to the CNS. The use of PGD2 methyl ester represents a strategy to overcome this barrier.

Due to its increased lipophilicity, PGD2 methyl ester has a greater potential to cross the BBB compared to its parent compound, PGD2. scbt.com Once in the CNS, it can be hydrolyzed by local esterases in the brain tissue to release the active PGD2. pnas.org This makes PGD2 methyl ester a valuable tool in neuroscience research for studying the central effects of PGD2. For example, it allows for the investigation of PGD2's role in neuroinflammation, sleep regulation, and other neurological processes. frontiersin.orgresearchgate.net The ability to deliver PGD2 more effectively to the brain enables a more accurate assessment of its physiological and pathological functions within the CNS.

Endogenous Conversion of Prostaglandin D2 to Downstream Metabolites (e.g., J2-series Prostaglandins, 9α,11β-PGF2) and their Bioactivity in Research Models

Once formed, Prostaglandin D2 (PGD2) is a relatively unstable molecule with a short half-life in biological systems, estimated to be around 1.1 minutes in the brain and 0.9 minutes in the blood. frontiersin.orgnih.gov It is rapidly converted, both enzymatically and non-enzymatically, into a series of downstream metabolites, many of which are themselves biologically active. plos.orgmdpi.com

One major metabolic pathway involves the non-enzymatic dehydration of PGD2 to form the J2-series of prostaglandins. frontiersin.org This series includes PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2). frontiersin.orgahajournals.org These cyclopentenone prostaglandins are known to have potent anti-inflammatory and anti-proliferative effects. frontiersin.orgmdpi.com For instance, 15d-PGJ2 is a natural ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in regulating inflammation and metabolism. mdpi.com

Another significant metabolic route is the enzymatic conversion of PGD2 to 9α,11β-PGF2, a stereoisomer of PGF2α. mdpi.comwikipathways.org This reaction is catalyzed by PGD 11-ketoreductase, which is a member of the aldo-keto reductase (AKR) superfamily. mdpi.com 9α,11β-PGF2 has its own distinct biological activities, including the ability to contract bronchial smooth muscle and inhibit platelet aggregation. mdpi.com

The various metabolites of PGD2 have been studied in numerous research models and have been implicated in a wide range of physiological and pathological processes, including inflammation, fibrosis, and cancer. mdpi.comresearchgate.netplos.org The diverse bioactivities of these downstream products highlight the complexity of the PGD2 signaling pathway.

Role of Carboxylesterases in Prostaglandin Glyceryl Ester Catabolism in Monocytes/Macrophages

Carboxylesterase 1 (CES1) is a key enzyme expressed in human monocytes and macrophages that plays a significant role in the metabolism of prostaglandin glyceryl esters (PG-Gs). acs.orgresearchgate.net PG-Gs are formed from the oxygenation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) by cyclooxygenase enzymes. acs.org

Research has shown that CES1 is a primary enzyme responsible for the hydrolysis of PG-Gs, such as PGD2-glyceryl ester (PGD2-G), in these immune cells. acs.orgresearchgate.net This hydrolytic breakdown of PG-Gs leads to the formation of the corresponding free prostaglandins. acs.org For example, the hydrolysis of PGD2-G by CES1 produces PGD2.

Biological Roles and Mechanistic Investigations in Cellular and Animal Research Models

Immunomodulatory and Inflammatory Mechanisms

The role of Prostaglandin (B15479496) D2 (PGD2), and by extension its methyl ester, in immunity and inflammation is multifaceted, with effects varying based on the responding cell type and the primary receptor engaged. nih.gov The activation of the CRTH2 receptor is predominantly associated with pro-inflammatory outcomes, such as the recruitment and activation of immune cells central to type 2 inflammation. nih.govplos.org Conversely, signaling through the DP1 receptor is often linked to the inhibition of certain immune cell functions and other physiological responses. nih.govplos.org This dual activity allows PGD2 to finely regulate the inflammatory cascade.

Prostaglandin D2 methyl ester, acting through the CRTH2 receptor, is a potent chemoattractant for key cells involved in allergic inflammation, including T helper type 2 (Th2) cells, eosinophils, and basophils. nih.govnih.govebi.ac.uk In Th2 cells, PGD2 binding to CRTH2 induces intracellular calcium mobilization and chemotaxis. nih.govresearchgate.net Similarly, it triggers dose-dependent migration of both eosinophils and basophils. nih.govresearchgate.net Beyond chemotaxis, PGD2 promotes other migration-related activities in eosinophils, including changes in cell morphology, actin polymerization, and the upregulation of adhesion molecules like CD11b. researchgate.net

The effects on monocytes and dendritic cells appear more complex and can be inhibitory. In human THP-1 monocytes, the esterified form PGD2-glyceryl ester (PGD2-G) demonstrates anti-inflammatory properties. acs.org In studies involving dendritic cells (DCs), PGD2 was found to inhibit their migration from the lungs to draining lymph nodes through the selective activation of the DP1 receptor. nih.gov This action suggests a potential homeostatic role in limiting T cell activation under steady-state conditions. nih.gov

Immune Cell TypePrimary ReceptorObserved EffectReference
Th2 CellsCRTH2Induces chemotaxis and intracellular Ca²+ mobilization. nih.govresearchgate.net
EosinophilsCRTH2Potent chemoattractant; promotes upregulation of CD11b, actin polymerization, and degranulation. nih.govresearchgate.netmdpi.com
BasophilsCRTH2Induces chemotaxis and accumulation at inflammatory sites. mdpi.comnih.govnih.gov
Monocytes/MacrophagesDP1/PPARγPGD2-G exerts anti-inflammatory effects in THP-1 monocytes. acs.org
Dendritic CellsDP1Inhibits migration from lung to draining lymph nodes. nih.gov

The dual nature of PGD2 signaling leads to both pro- and anti-inflammatory activities depending on the context, receptor prevalence, and phase of the inflammatory response. nih.govebi.ac.uk

The pro-inflammatory actions are largely mediated by the CRTH2 receptor. nih.gov In models of allergic asthma and chronic skin inflammation, the PGD2-CRTH2 axis is critical for recruiting eosinophils, basophils, and Th2 cells to the site of inflammation. nih.govnih.gov Studies using CRTH2-deficient mice or CRTH2 antagonists showed a significant reduction in cutaneous inflammatory responses, characterized by decreased infiltration of these immune cells. nih.gov This pathway is considered a key driver in the pathogenesis of allergic diseases like atopic dermatitis and asthma. ebi.ac.uknih.gov

Conversely, PGD2 can exert anti-inflammatory effects, primarily through the DP1 receptor. nih.govnih.gov PGD2 has been shown to reduce neutrophil infiltration in early-phase experimental colitis. semanticscholar.org Activation of the DP1 receptor inhibits the migration of dendritic cells, thereby limiting subsequent T cell activation. nih.gov Some research also indicates that PGD2 can inhibit the activation and migration of neutrophils and T cells via DP1. nih.gov In some models, PGD2 shows a biphasic effect, where it suppresses skin inflammation in the early phase via DP1, but promotes it in the late phase via CRTH2, depending on whether the PGD2 is derived from tissue-resident cells or infiltrating hematopoietic cells. ebi.ac.uk

Prostaglandin D2 is a potent activator of Type 2 Innate Lymphoid Cells (ILC2s), which are critical sources of type 2 cytokines. nih.govnih.gov Human ILC2s express the CRTH2 receptor, and its activation by PGD2 induces robust chemotaxis. nih.govnih.gov This suggests that PGD2 released by mast cells at mucosal sites can recruit ILC2s to tissues, contributing to allergic inflammation. nih.gov

In addition to migration, PGD2 stimulation of ILC2s leads to the production and secretion of key type 2 cytokines, notably Interleukin-5 (IL-5) and Interleukin-13 (IL-13). nih.govplos.orgmetabolomics.se This cytokine release occurs in a CRTH2-dependent manner. plos.org Interestingly, ILC2s themselves can produce PGD2 after being activated by cytokines like IL-25 and IL-33, creating a positive feedback loop that is essential for their full activation. mdpi.commetabolomics.se PGD2 also upregulates the expression of the IL-33 receptor subunit (ST2) on ILC2s, enhancing their sensitivity to this key alarmin. nih.gov

ILC2 ResponseMediator/ReceptorFindingReference
ChemotaxisPGD2 / CRTH2Induces dose-dependent migration of human peripheral blood ILC2s. nih.govnih.gov
Cytokine SecretionPGD2 / CRTH2Stimulates production of IL-5 and IL-13. nih.govplos.org
Receptor UpregulationPGD2 / CRTH2Upregulates the expression of the IL-33 receptor (ST2). nih.gov
Endogenous ProductionIL-25, IL-33Cytokine-activated ILC2s produce PGD2, which is critical for their own activation in an autocrine/paracrine loop. mdpi.commetabolomics.se

Neurobiological and Neuropathological Research

In the central nervous system, PGD2 is the most abundant prostaglandin and is implicated in fundamental neuronal functions and responses to injury. researchgate.netnih.gov Research in this area often utilizes PGD2 or its analogs to probe these mechanisms.

Prostaglandin D2 is one of the most potent endogenous sleep-promoting substances. researchgate.netchemsrc.com When infused into the brain, it induces physiological sleep, an effect mediated through the DP1 receptor. nih.govresearchgate.net The mechanism involves increasing extracellular levels of adenosine (B11128), another sleep-promoting molecule. researchgate.net

PGD2 also plays a role in thermoregulation. nih.gov Its production in the preoptic area of the hypothalamus, a key thermoregulatory center, is temperature-dependent and contributes to the negative feedback loop that controls body temperature. nih.gov While some studies link PGD2 to lowering body temperature medchemexpress.eucaymanchem.com, others have investigated the hyperthermic (fever) effects of related prostaglandins (B1171923) like PGE2, which can be induced systemically by its methyl ester. physiology.org

In the context of nociception, PGD2 can activate sensory nerves and induce cough reflexes, an effect mediated by the DP1 receptor on airway C-fibre afferents. iiam.org This suggests a role in the sensory symptoms associated with airway inflammation. iiam.org

Neuronal FunctionPrimary ReceptorObserved EffectReference
Sleep InductionDP1Potent endogenous somnogen; promotes physiological sleep. nih.govresearchgate.netchemsrc.com
Body TemperatureDP1Involved in thermoregulation in the hypothalamus; generally associated with lowering body temperature. medchemexpress.eunih.govcaymanchem.com
Nociception (Cough)DP1Activates airway sensory nerves to induce cough. iiam.org
NeuromodulationDP1Increases extracellular adenosine in the basal forebrain. researchgate.net

In models of neuronal injury, the PGD2 signaling pathway can be either protective or detrimental, again highlighting the importance of the specific receptor activated. The L-PGDS-PGD2-DP1 receptor axis appears to be beneficial in protecting the brain from ischemic stroke. nih.gov Pretreatment with a selective DP1 receptor agonist was shown to protect the brain against N-methyl-D-aspartate (NMDA)-induced excitotoxicity. nih.gov This suggests that DP1 signaling is predominantly associated with neuronal protection. plos.org

Conversely, there is speculation that the DP2 (CRTH2) receptor may accelerate brain damage processes. researchgate.net In the context of Alzheimer's disease, the PGD2 synthase and its DP1 receptor were found to be upregulated in microglia and astrocytes around senile plaques, suggesting PGD2 acts as a mediator of plaque-associated inflammation. frontiersin.org

Influence on Neurodegenerative Pathways (e.g., Autophagy, Ubiquitin-Proteasome Pathway, Mitochondrial Function)

Prostaglandin D2 (PGD2) and its metabolites have been shown to exert significant influence over cellular pathways that are critically implicated in the pathogenesis of neurodegenerative diseases. Research has particularly focused on their roles in autophagy, the ubiquitin-proteasome pathway, and mitochondrial function.

Autophagy: The process of autophagy, a cellular "housekeeping" mechanism responsible for the degradation of damaged organelles and protein aggregates, can be modulated by PGD2. Studies have revealed a complex, receptor-dependent regulation. In a model of type 2 diabetes-related brain injury, increased levels of PGD2 were associated with the inhibition of autophagy. ijbs.com This effect appears to be mediated by an imbalance in the expression of its receptors, DP1 and DP2. ijbs.com Activation of the DP1 receptor was found to enhance autophagy through the cAMP/PKA signaling pathway, offering a neuroprotective effect. ijbs.com Conversely, activation of the DP2 receptor inhibited autophagy by engaging the PI3K/AKT/mTOR pathway, thereby exacerbating brain damage. ijbs.com This dual role suggests that the net effect of PGD2 on autophagy is dependent on the cellular context and the relative expression of its receptors.

Ubiquitin-Proteasome Pathway (UPP): The UPP is the primary system for targeted protein degradation in eukaryotic cells, and its dysfunction is a hallmark of many neurodegenerative disorders characterized by protein aggregation, such as Parkinson's disease and Alzheimer's disease. nih.govfrontiersin.org PGD2 readily converts to bioactive J2 series cyclopentenone prostaglandins (cyPGs), including 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). nih.govfrontiersin.org These metabolites are highly reactive and have been shown in cellular models to impair the UPP. nih.govfrontiersin.org They can cause the accumulation and aggregation of ubiquitinated proteins by inhibiting the ubiquitin isopeptidase activity of the proteasome. researchgate.net The mechanism involves the covalent modification of critical cysteine residues on UPP components, including E1 activating enzymes, E2 conjugating enzymes, and certain E3 ligases. frontiersin.org Furthermore, proteasome-mediated degradation of key enzymes in the prostaglandin synthesis pathway itself, such as hematopoietic prostaglandin D synthase (H-PGDS), has been observed, indicating a feedback loop. frontiersin.orgchemrxiv.org

Mitochondrial Function: Mitochondrial dysfunction, leading to energy deficits and increased oxidative stress, is a central feature of neurodegeneration. mdpi.compremierscience.com The neurotoxic effects of PGD2's metabolites also extend to mitochondrial function. J2 prostaglandins can inhibit the mitochondrial electron transport chain, specifically targeting NADH-ubiquinone reductase (Complex I). frontiersin.orgmdpi.com This inhibition leads to a reduction in mitochondrial membrane potential, increased generation of reactive oxygen species (ROS), and the induction of apoptosis. frontiersin.org Furthermore, these prostaglandins can interfere with mitochondrial dynamics by blocking fission, further contributing to cellular stress. frontiersin.org In models of Alzheimer's disease, the accumulation of damaged mitochondria due to impaired mitophagy (a selective form of autophagy for mitochondria) is a key pathological feature. mdpi.compremierscience.com

Table 1: Influence of PGD2 and its Metabolites on Neurodegenerative Pathways

PathwayKey PGD2-related Molecule(s)Observed Effect(s) in Research ModelsAssociated Receptor/MechanismReference(s)
AutophagyPGD2Dual regulation: DP1 activation enhances autophagy, while DP2 activation inhibits it.DP1-PKA/mTOR; DP2-PI3K/AKT/mTOR ijbs.com
Ubiquitin-Proteasome PathwayJ2 Prostaglandins (e.g., 15d-PGJ2)Inhibition of proteasome activity; accumulation of ubiquitinated proteins.Covalent modification of UPP enzymes. nih.govfrontiersin.orgresearchgate.net
Mitochondrial FunctionJ2 ProstaglandinsInhibition of Complex I; reduced membrane potential; increased ROS; apoptosis.Direct interaction with mitochondrial proteins. frontiersin.org

Involvement in Neurite Outgrowth and Neurogenesis in Cellular Models

Prostaglandin D2 (PGD2) and its derivatives have been identified as significant modulators of neurite outgrowth and neurogenesis, fundamental processes for nervous system development and repair. nih.gov

In studies using the motor neuron-like cell line NSC-34, exposure to PGD2 resulted in an increased percentage of cells bearing neurites and an increase in the length of these neurites. nih.gov Interestingly, this effect was not mediated by the classical DP1 or DP2 receptors. Instead, research demonstrated that PGD2 is converted to its metabolite, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), which then promotes neurite outgrowth. nih.gov The mechanism of action for 15d-PGJ2 involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov This was confirmed by the observation that a PPARγ antagonist, GW9662, could suppress the neuritogenic effects of PGD2. nih.gov

Further investigations have shown that 15d-PGJ2 can also enhance nerve growth factor (NGF)-induced neuritogenesis in PC12 cells. nih.gov This enhancement is dependent on an increase in intracellular calcium, as it can be blocked by calcium chelators. nih.gov The source of this active PGD2 metabolite can be from activated mast cells, which secrete a variety of prostaglandins, including PGD2 and 15d-PGJ2. nih.gov

Beyond neurite outgrowth, PGD2 signaling has been implicated in neurogenesis in the developing spinal cord. patsnap.com Evidence suggests that COX2-derived PGD2 promotes the mitotic activity of progenitor cells, thus contributing to the generation of new neurons. patsnap.com

Table 2: Role of PGD2 in Neurite Outgrowth and Neurogenesis

ProcessCell ModelKey PGD2-related MoleculeObserved EffectMediating Receptor/PathwayReference(s)
Neurite OutgrowthNSC-34 (motor neuron-like)15d-PGJ2 (metabolite of PGD2)Increased percentage of neurite-bearing cells and neurite length.PPARγ nih.gov
Neurite OutgrowthPC1215d-PGJ2Enhancement of NGF-induced neuritogenesis.Ca2+-dependent pathway nih.gov
NeurogenesisDeveloping spinal cordPGD2Promotes mitotic activity in progenitor cells.COX-2 derived signaling patsnap.com

Pulmonary System Research

Prostaglandin D2 (PGD2) is a significant mediator in the pulmonary system, with its effects being implicated in various physiological and pathophysiological processes, including asthma and respiratory viral infections. kjim.orgiiam.org

Effects on Airway Reflex Events and Bronchial Reactivity in Animal Models

PGD2 is a potent bronchoconstrictor and is known to influence airway reflex events such as coughing. iiam.orgnih.govdoctorabad.com In animal models, PGD2 has been shown to cause a dose-dependent increase in coughs. iiam.org This action is mediated through the activation of sensory nerves in the airways. iiam.org Specifically, research points to the DP1 receptor as the key player in mediating the activation of vagal afferent C-fibers by PGD2. iiam.org Interestingly, while DP1 activation stimulates these nerves, activation of the DP2 receptor appears to have an inhibitory effect on sensory nerve firing in response to other stimuli like capsaicin. iiam.org

Furthermore, PGD2 can potentiate the airway's responsiveness to other bronchoconstricting agents. In studies with mild asthmatic subjects, inhaled PGD2 significantly increased bronchial reactivity to both histamine (B1213489) and methacholine. nih.gov This suggests that PGD2 can amplify the effects of other inflammatory mediators released in the airways, which has important implications for understanding bronchial hyperreactivity in conditions like asthma. nih.gov

Regulation of Pulmonary Vasculature in In Vivo Studies

The effect of PGD2 on the pulmonary vasculature is complex and can vary depending on the animal species, age, and the pre-existing tone of the vascular bed. psu.edunih.gov In some species, like adult goats and sheep, PGD2 acts as a pulmonary vasoconstrictor, leading to an increase in pulmonary arterial pressure. psu.edunih.gov This vasoconstrictor effect appears to be mediated through the activation of thromboxane/endoperoxide (TX/E) receptors, rather than the classical DP receptors. nih.govresearchgate.net This is supported by findings that TX/E receptor antagonists can block PGD2-induced pulmonary vasoconstriction. nih.gov

In contrast, in fetal goats, PGD2 has been shown to be a pulmonary vasodilator. psu.edu In newborn lambs, the response is dose-dependent, with PGD2 causing vasodilation at lower doses and vasoconstriction at higher doses. psu.edu This age-related difference in response highlights the dynamic nature of prostaglandin signaling in the developing pulmonary circulation. psu.edu

Expression and Modulation of Prostaglandin Receptors in Lung Tissues during Respiratory Viral Infection

Respiratory viral infections can alter the expression and function of prostaglandin receptors in the lung, which in turn influences the inflammatory response. In a mouse model of Sendai virus infection, the expression of PGD2 receptors was significantly modulated. researchgate.netaai.org The expression of the DP2 receptor was found to increase after viral infection, particularly in airway epithelial cells and certain immune cells in the lung parenchyma. researchgate.netaai.org In contrast, the expression of another PGD2 receptor, PPAR-γ, which is normally present in the epithelial cells of larger airways, was no longer detectable after infection. researchgate.netaai.org The levels of the DP1 receptor did not appear to change significantly. researchgate.netaai.org

Treatment with a PPAR-γ agonist in infected mice led to protection from weight loss and reduced expression of the pro-inflammatory cytokine IFN-γ, suggesting that PGD2 may exert anti-inflammatory effects through this receptor. researchgate.netaai.org These findings indicate that the balance of PGD2 receptor expression during a viral infection can critically shape the nature and extent of the pulmonary inflammatory response. researchgate.net

Gastrointestinal System Research

In the gastrointestinal (GI) tract, prostaglandins, including PGD2, play a crucial role in maintaining mucosal integrity and modulating inflammation. nih.govphysiology.org Research using a rat model of experimental colitis has shown that the induction of colitis leads to a rapid increase in the synthesis of PGD2, primarily through the action of the COX-2 enzyme. physiology.org

This increased PGD2 appears to have an anti-inflammatory role, as it has been shown to downregulate the infiltration of granulocytes into the colonic mucosa. physiology.org This effect is likely mediated through the DP receptor. physiology.org The protective role of COX-2-derived prostaglandins is further highlighted by the observation that selective inhibition of COX-2 can exacerbate colitis. physiology.org These findings suggest that PGD2 is an important endogenous anti-inflammatory mediator in the context of intestinal inflammation. physiology.org

Table 3: Compound Names Mentioned in the Article

Compound Name
Prostaglandin D2 (PGD2)
This compound
15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2)
GW9662
Histamine
Methacholine
Capsaicin
IFN-γ

Involvement in Intestinal Inflammatory Processes

Prostaglandin D2 (PGD2) has a multifaceted and debated role in the context of intestinal inflammation, such as in Inflammatory Bowel Disease (IBD). researchgate.net Research indicates that PGD2 levels are significantly elevated in the inflamed colonic mucosa of patients with active Crohn's disease. nih.govnih.gov This increase is associated with higher expression of cyclooxygenase-2 (COX-2) and Lipocalin-type PGD synthase (L-PGDS), the enzymes responsible for its production. nih.govnih.gov

The function of PGD2 in intestinal inflammation appears to be dualistic. Some studies suggest a protective, anti-inflammatory role. For instance, PGD2 has been shown to reduce the infiltration of granulocytes in experimental colitis. nih.gov Its metabolite, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), is known to exert potent anti-inflammatory effects through the activation of its receptor, PPARG. nih.gov In mouse models, the PGD2/DP1 receptor pathway has been shown to be important for maintaining remission in ulcerative colitis. embopress.org Furthermore, stimulation of the DP1 receptor can attenuate symptoms in mouse models of colitis and food allergies by protecting the intestinal barrier. frontiersin.org This protective effect is partly achieved by enhancing mucus secretion. frontiersin.org

Conversely, other evidence points towards a proinflammatory role. The increased levels of PGD2 correlate with disease activity in both ulcerative colitis and Crohn's disease. researchgate.netnih.gov In helminth infections, the PGD2-CRTH2 receptor pathway can dampen the Type 2 cytokine-driven epithelial responses that are necessary for worm expulsion, suggesting a role in tempering anti-parasite immunity which could be detrimental if excessive. rupress.orgcornell.edu This duality suggests that PGD2's net effect may depend on the specific inflammatory context, the receptors it activates (DP1 vs. CRTH2/DP2), and the responding cell types. researchgate.net

Research ModelKey FindingsImplied Role of PGD2
Crohn's Disease PatientsIncreased PGD2 and L-PGDS expression in inflamed mucosa. nih.govnih.govPro-inflammatory
Experimental Colitis (Rats)PGD2 reduced granulocyte infiltration. nih.govAnti-inflammatory
DSS-induced Colitis (Mice)Niacin-induced PGD2 production ameliorates colitis via the DP1 receptor. embopress.orgAnti-inflammatory
Helminth Infection (Mice)PGD2-CRTH2 pathway suppresses epithelial mucus responses and delays worm clearance. rupress.orgcornell.eduImmunomodulatory/Pro-inflammatory

Modulation of Enteric Nervous System Function

The enteric nervous system (ENS), often called the "second brain," is a significant source and target of PGD2 within the gut. nih.gov Studies have demonstrated that both enteric neurons and enteric glial cells (EGCs) express L-PGDS and increase their production of PGD2 under inflammatory conditions, such as exposure to lipopolysaccharide (LPS). nih.govnih.govresearchgate.net This establishes the ENS as a functional unit that actively responds to inflammatory stress by synthesizing PGD2. nih.govnih.gov

PGD2, in turn, acts as a potent neuromodulator on the ENS. physiology.org In guinea pig colon models, PGD2 directly depolarizes submucosal neurons, leading to increased nerve firing. physiology.org This action results in nerve-mediated chloride secretion, a key component of intestinal fluid transport, primarily through the activation of cholinergic neurons. physiology.org Interestingly, while PGD2 directly excites the neurons, it also presynaptically inhibits noncholinergic slow excitatory postsynaptic potentials (EPSPs), indicating a complex and selective modulation of neural circuits within the ENS. physiology.org These findings suggest that PGD2 released during an immune response can significantly alter mucosal function by directly influencing the electrical behavior of the underlying enteric neurons. physiology.org

Studies in Cell Proliferation, Differentiation, and Migration

Regulation of Epithelial-to-Mesenchymal Transition (EMT)

The role of PGD2 in regulating EMT—a process critical in development, fibrosis, and cancer metastasis—is complex, with studies reporting contradictory effects depending on the cell type and context.

In a model using Madin-Darby canine kidney (MDCK) epithelial cells, PGD2 was found to be a potent inhibitor of EMT induced by transforming growth factor-beta 1 (TGF-β1). physiology.org PGD2 treatment preserved the epithelial morphology, maintained the expression of the epithelial marker E-cadherin, and prevented the expression of the mesenchymal marker α-smooth muscle actin. physiology.org This suggests an anti-fibrotic or anti-metastatic potential in this context.

In stark contrast, research on A549 lung cancer cells demonstrated that PGD2 induces EMT. cellphysiolbiochem.comresearchgate.net In these cells, PGD2 stimulation led to a mesenchymal-like appearance, decreased E-cadherin, and increased vimentin (B1176767) expression. cellphysiolbiochem.comresearchgate.net This transition was associated with enhanced cell migration and invasion. cellphysiolbiochem.com The mechanism appears to be mediated by the upregulation of TGF-β1, indicating that PGD2 can initiate the very pathway it was found to inhibit in other cells. cellphysiolbiochem.commdpi.com This pro-EMT effect in lung cancer cells was shown to be dependent on the DP2 receptor. cellphysiolbiochem.com

Cell LineInducing AgentEffect of PGD2Key Markers
MDCK (Kidney Epithelial)TGF-β1Inhibits EMT physiology.orgPreserves E-cadherin, abolishes α-SMA. physiology.org
A549 (Lung Cancer)PGD2 itselfInduces EMT cellphysiolbiochem.comresearchgate.netDownregulates E-cadherin, upregulates Vimentin. cellphysiolbiochem.comresearchgate.net

Effects on Cancer Cell Phenotypes in Preclinical Models

PGD2 signaling has been extensively studied in preclinical cancer models, where it generally acts to suppress tumor progression, although exceptions exist. Reduced expression of PGD2 and its receptor PTGDR2 is often associated with a poor prognosis in cancers such as gastric, breast, lung, and pancreatic cancer. semanticscholar.orgnih.gov

Tumor Suppression: In many cancer cell lines, PGD2 and its metabolites inhibit cell proliferation, survival, migration, and invasion. semanticscholar.orgnih.gov For example, PGD2 signaling can suppress the migration and invasion of testicular cancer cells. bioscientifica.comnih.gov In gastric cancer cells, PGD2 inhibits growth and invasion by activating PPARγ. semanticscholar.org Furthermore, mast cell-derived PGD2 has been identified as an antiangiogenic factor in lung carcinoma models, where it restricts vascular permeability and the production of the pro-inflammatory cytokine TNF-α. pnas.org In prostate cancer, the breakdown of PGD2 has been linked to enhanced cell proliferation, suggesting PGD2 itself is inhibitory. d-nb.info

Tumor Promotion: The primary exception to its anti-tumor role is linked to the induction of EMT in certain cancers, as seen in A549 lung cancer cells, where PGD2 promoted migration and invasion. cellphysiolbiochem.com This highlights a context-dependent duality where PGD2 can either suppress or, in some cases, promote phenotypes associated with cancer progression.

Influence on Testis Differentiation and Cell Migration/Invasion

PGD2 signaling is a crucial component of male gonad development. During embryonic development, PGD2 is produced in the developing testis and plays a key role in inducing the differentiation of Sertoli cells, the supportive cells essential for sperm production. bioscientifica.combioscientifica.comasiaandro.com It acts by inducing and amplifying the expression of SOX9, the master transcription factor for Sertoli cell differentiation. asiaandro.comembopress.org This function helps to canalize the male developmental pathway. asiaandro.com PGD2 signaling also appears to influence the proper differentiation of male fetal germ cells. bioscientifica.com

In the context of cancer, this developmental pathway has implications for disease. In human testicular cancer cells (NT2/D1), the tumor suppressor H-rev107 was found to enhance the activity of PGD2 synthase, leading to increased PGD2 production. nih.gov This, in turn, activated the PGD2-cAMP-SOX9 signaling pathway, which resulted in the suppression of cancer cell migration and invasion. nih.gov This suggests that PGD2 not only drives normal differentiation but also acts as an invasion suppressor in testicular malignancies. bioscientifica.comnih.govbioscientifica.com

Investigations into Antioxidant Properties and Cellular Redox Homeostasis

PGD2 and its metabolites are implicated in the regulation of cellular redox homeostasis, often through the activation of the master antioxidant transcription factor Nrf2. cnr.it Endogenous PGD2 has been shown to protect the heart against ischemia-reperfusion injury by activating Nrf2, which upregulates a suite of antioxidant defense genes. cnr.it In a mouse model of sepsis, PGD2 was also found to activate Nrf2, leading to reduced inflammation and improved survival. semanticscholar.org

However, the relationship between PGD2 and oxidative stress is not solely protective. At high concentrations (≥ 10 µM), PGD2 can be toxic to primary neurons. nih.gov This neurotoxicity is not mediated by its primary receptors but likely by its reactive cyclopentenone prostaglandin (CyPG) metabolites. nih.gov Importantly, this cell death can be prevented by sulfhydryl-containing antioxidants like N-acetylcysteine (NAC) and glutathione (B108866), but not by other antioxidants like ascorbate. nih.gov This indicates that the toxicity is mediated by the electrophilic nature of PGD2's metabolites, which can deplete cellular glutathione and disrupt redox balance, leading to oxidative stress and cell death. nih.govucl.ac.uk Therefore, PGD2 can either promote antioxidant defenses at physiological levels or contribute to oxidative damage at high, pathological concentrations. mdpi.commdpi.com

Emerging Research Directions and Future Perspectives

Investigation of Novel Receptor Subtypes and Ligand-Receptor Interactions for Prostaglandin (B15479496) D2 Methyl Ester

The biological effects of PGD2, and by extension its methyl ester, are primarily mediated through two well-characterized G protein-coupled receptors (GPCRs): the D-type prostanoid receptor 1 (DP1, also known as PTGDR) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2 or GPR44). iiam.orgphysiology.org While these are the principal receptors, ongoing research aims to refine the understanding of their interactions and explore the possibility of other binding partners or receptor subtypes.

PGD2 methyl ester has been instrumental in characterizing these receptors. It binds to both human and mouse DP1 and CRTH2 receptors, albeit with different affinities. medchemexpress.com Research has established that while PGD2 itself has a short half-life, the methyl ester provides a stable tool to study these ligand-receptor dynamics. nih.gov

Detailed binding studies have provided key insights into these interactions. For instance, PGD2 methyl ester exhibits distinct binding kinetics for the different receptor subtypes across species, which is crucial for interpreting experimental results in various models. medchemexpress.com

Binding Affinities (Ki) of Prostaglandin D2 Methyl Ester to PGD2 Receptors

ReceptorSpeciesBinding Affinity (Ki) in nMReference
CRTH2 (DP2)Human (hCRTH2)460 medchemexpress.com
DP (DP1)Human (hDP)270 medchemexpress.com
CRTH2 (DP2)Mouse (mCRTH2)160 medchemexpress.com
DP (DP1)Mouse (mDP)175 medchemexpress.com

Future research is focused on high-resolution structural biology, such as cryo-electron microscopy, to visualize the precise binding pocket of PGD2 and its analogs like the methyl ester within the DP1 and DP2 receptors. nih.gov These studies will illuminate the molecular basis for receptor activation, biased signaling (where a ligand preferentially activates one signaling pathway over another), and the development of more selective and potent therapeutic agents targeting this axis. nih.gov

Elucidation of Unexplored Biological Roles and Molecular Mechanisms

The discovery that PGD2 signals through two distinct receptors with opposing downstream effects—DP1 activation typically increases intracellular cAMP via Gαs, while CRTH2 activation decreases cAMP and increases intracellular calcium via Gαi—has opened up a major area of investigation. nih.govfrontiersin.org PGD2 methyl ester is a key tool in dissecting the specific contributions of each receptor pathway to various biological processes.

Emerging research is exploring the nuanced roles of the PGD2 pathway in:

Allergic Inflammation: PGD2 is a major mediator produced by mast cells during allergic reactions. ebi.ac.uk The CRTH2 receptor, expressed on T helper 2 (Th2) cells, eosinophils, and basophils, is known to mediate pro-inflammatory effects like cell migration. nih.govresearchgate.net PGD2 methyl ester is used to probe CRTH2-dependent mechanisms in allergic diseases such as asthma and allergic rhinitis. nih.govebi.ac.uk

Immune Modulation: Beyond allergy, the PGD2 axis is implicated in broader immune regulation. The DP1 receptor has been shown to have anti-inflammatory and protective roles in some contexts, suggesting a complex balancing act between the two receptors. ebi.ac.ukresearchgate.net Studies using stable analogs like PGD2 methyl ester are helping to clarify these opposing roles in conditions like lung inflammation and fibrosis. chemsrc.comfrontiersin.org

Neuroinflammation and Central Nervous System Disorders: PGD2 is the most abundant prostaglandin in the brain. nih.govfrontiersin.org Its role in neuroinflammatory processes and conditions like Alzheimer's disease is an active area of research. frontiersin.org The stability of PGD2 methyl ester makes it suitable for investigating these long-term processes in neuronal cell models.

The molecular mechanisms under investigation include the downstream signaling cascades beyond G-protein coupling, such as the activation of specific kinases, transcription factors, and the regulation of gene expression related to cytokines and chemokines. plos.org

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To probe the complex functions of the PGD2 pathway, researchers are developing and utilizing sophisticated experimental models where PGD2 methyl ester serves as a critical modulator.

In Vitro Models: These include engineered cell lines that stably express a single receptor subtype (e.g., K562 cells transfected with either DP1 or CRTH2). nih.gov This allows for the precise study of the downstream consequences of activating one receptor without confounding signals from the other. Primary human cells, such as sorted Th2 cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s), are also used to study the effects of PGD2 methyl ester in a more physiologically relevant context. nih.govplos.org

In Vivo Models: The development of receptor-deficient mice (knockout mice for either DP1 or CRTH2) has been a significant advancement. iiam.orgnih.gov In these models, PGD2 methyl ester can be administered to elucidate the specific functions mediated by the remaining receptor. These models are invaluable for studying complex disease states like allergic asthma, where PGD2 has been shown to cause cough and bronchoconstriction. iiam.org

These advanced models are essential for bridging the gap between molecular interactions and whole-organism physiology, providing a clearer picture of how the PGD2 pathway operates in health and disease.

Applications as a Chemical Biology Tool for Prostanoid Pathway Modulation

This compound's utility as a chemical biology tool stems from its key properties. It is a lipid-soluble, cell-permeable molecule that can effectively mimic the action of endogenous PGD2. scbt.com Crucially, it offers greater stability compared to the native PGD2, which has a very short biological half-life and is rapidly converted to various metabolites, some of which have their own biological activity. nih.govplos.org

This stability makes PGD2 methyl ester an ideal reagent for:

Pathway Dissection: By activating both DP1 and CRTH2, it can be used in conjunction with selective antagonists for each receptor to isolate and study the function of one pathway at a time.

Receptor Characterization: It serves as a standard agonist in pharmacological assays to screen for new receptor antagonists or to characterize the receptor repertoire on different cell types. nih.gov

Proof-of-Concept Studies: In disease models, it can be used to mimic a state of PGD2 overproduction, helping to validate whether targeting this pathway with an antagonist is a viable therapeutic strategy.

As a readily available and well-characterized agonist, PGD2 methyl ester remains an indispensable tool for researchers working to modulate the prostanoid pathway and uncover new therapeutic targets for a wide range of inflammatory and allergic diseases.

Q & A

Q. What are the key methodological considerations for synthesizing PGD2 methyl ester in a laboratory setting?

PGD2 methyl ester can be synthesized via catalytic methods to improve efficiency and stereoselectivity. A notable approach involves:

  • Nickel-catalyzed Ueno-Stork-type dicarbofunctionalization to establish consecutive stereocenters.
  • Palladium-catalyzed carbonylative spirolactonization to construct the oxaspirolactone core.
  • Z-selective cross metathesis to introduce the (Z)-3-butenoate side chain, which avoids challenges associated with traditional Wittig protocols. This 8-step synthesis from a cyclopentene-diol derivative yields racemic tricyclic-PGDM methyl ester and has been scaled to produce 75 mg for clinical assays .

Q. How can researchers address solubility challenges of PGD2 methyl ester in aqueous buffers during in vitro studies?

While direct solubility data for PGD2-ME is limited, analogous prostaglandin methyl esters (e.g., PGF2α methyl ester) suggest:

  • Dissolving the compound in organic solvents (e.g., ethanol, DMSO) followed by dilution into aqueous buffers.
  • Avoiding long-term storage of aqueous solutions (≤24 hours) to prevent degradation.
  • Using nitrogen gas to evaporate volatile solvents during solvent exchange .

Q. What analytical techniques are recommended for quantifying PGD2 methyl ester and its metabolites in biological samples?

  • 18O-labeling combined with LC-MS/MS enables precise quantification of tricyclic-PGDM, a stable urinary metabolite of PGD2. This method avoids instability issues associated with direct PGD2 detection .
  • ELISA kits (e.g., for prostaglandin H2) may be adapted with validation steps to account for methyl ester modifications .

Advanced Research Questions

Q. How can stereoselective synthesis of PGD2 methyl ester resolve discrepancies in biological activity studies?

Stereochemical purity is critical, as incorrect configurations may lead to conflicting data. Advanced methods include:

  • Chiral chromatography to separate enantiomers post-synthesis.
  • Catalytic asymmetric synthesis (e.g., nickel/palladium systems) to ensure correct stereocenters, as demonstrated in the synthesis of tricyclic-PGDM methyl ester .

Q. What experimental designs are optimal for studying PGD2 methyl ester’s role in inflammatory pathways?

  • In vivo models : Administer PGD2-ME with controlled dosing and track urinary tricyclic-PGDM via 18O-labeled assays to correlate systemic exposure with metabolite levels .
  • In vitro assays : Use primary immune cells (e.g., mast cells) and measure downstream mediators (e.g., COX-2, cytokines) to assess receptor-specific effects. Include methyl ester hydrolysis controls to distinguish activity from free acid forms .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of PGD2 methyl ester?

  • Pharmacokinetic profiling : Compare tissue retention and hydrolysis rates of methyl ester vs. free acid forms. Methyl esters often exhibit prolonged activity due to slower metabolism .
  • Metabolite interference : Use isotopic tracing (e.g., 18O) to differentiate parent compound effects from metabolite contributions in vivo .

Methodological Challenges and Solutions

Q. What strategies mitigate material limitations in PGD2 methyl ester assays?

  • Microscale synthesis : Optimize catalytic steps (e.g., Z-selective metathesis) to minimize waste and maximize yield .
  • Sensitive detection : Employ LC-MS/MS with isotopic dilution to quantify low-abundance metabolites without requiring large sample volumes .

Q. How do methyl ester modifications influence prostaglandin stability and bioactivity compared to free acids?

  • Enhanced stability : Methyl esters resist rapid enzymatic hydrolysis, prolonging half-life in biological matrices.
  • Improved penetration : The ester group increases lipophilicity, enhancing cellular uptake (e.g., ocular tissues in PGF2α studies), which may apply to PGD2-ME in inflammation models .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in PGD2 methyl ester studies?

  • Nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values.
  • ANOVA with post hoc tests for multi-group comparisons (e.g., varying doses or hydrolysis inhibitors).
  • Power analysis during experimental design to ensure adequate sample sizes, especially for low-abundance metabolites .

Q. How can researchers validate specificity in PGD2 methyl ester receptor-binding assays?

  • Competitive binding assays : Use selective antagonists (e.g., DP1/DP2 receptor blockers) to confirm target engagement.
  • CRISPR/Cas9 knockout models : Validate receptor dependency by comparing responses in wild-type vs. receptor-deficient cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.